Methyl 2,3,5-trifluoro-4-morpholin-4-ylbenzoate is a chemical compound with the IUPAC name methyl 2,3,5-trifluoro-4-morpholin-4-ylbenzoate and CAS Number 1858250-71-1. This compound features a trifluoromethyl group and a morpholine moiety, which contribute to its unique properties and potential applications in various scientific fields. The molecular formula is and it has a molecular weight of approximately 275.23 g/mol .
Methyl 2,3,5-trifluoro-4-morpholin-4-ylbenzoate is classified as an ester due to the presence of the benzoate functional group. It also falls under the category of trifluoromethylated compounds, which are known for their diverse biological activities and applications in pharmaceuticals.
The synthesis of methyl 2,3,5-trifluoro-4-morpholin-4-ylbenzoate can be approached through various methods. One common synthetic route involves the reaction of a suitable benzoic acid derivative with a morpholine derivative under specific conditions to introduce the trifluoromethyl group.
While specific synthetic pathways for this compound were not detailed in the search results, similar trifluoromethylated compounds have been synthesized using methods such as:
The molecular structure of methyl 2,3,5-trifluoro-4-morpholin-4-ylbenzoate can be represented by its InChI code: InChI=1S/C12H12F3NO3/c1-18-12(17)7-6-8(13)11(10(15)9(7)14)16-2-4-19-5-3-16/h6H,2-5H2,1H3 and its Canonical SMILES representation: COC(=O)C1=CC(=C(C(=C1F)F)N2CCOCC2)F .
Key structural features include:
Methyl 2,3,5-trifluoro-4-morpholin-4-ylbenzoate may participate in various chemical reactions typical for esters and trifluoromethylated compounds. Possible reactions include:
The presence of multiple electronegative fluorine atoms may stabilize certain intermediates or alter reaction pathways compared to non-fluorinated analogs.
Further studies would be necessary to elucidate specific mechanisms associated with this compound.
Methyl 2,3,5-trifluoro-4-morpholin-4-ylbenzoate has potential applications in various scientific fields:
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: